Sucrose

Polarimetry Quality Control Analytical Chemistry

Sucrose's non-reducing α,β-1,2 glycosidic linkage prevents Maillard browning and Schiff base formation with amine-containing APIs—a critical advantage over reducing sugars like lactose and maltose. Its specific optical rotation (+66.5°) serves as the foundational reference for saccharimeter calibration (NIST SRM 17g, JCTLM C12RM18). With Tg ~58°C, sucrose provides enzyme and protein stabilization in lyophilized matrices equivalent to trehalose at 20–45°C storage, at a fraction of the cost. Ideal for calibration standards, biopharmaceutical lyophilization, and iron-fortified nutritional formulations.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 57-50-1
Cat. No. B013894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose
CAS57-50-1
Synonymsβ-D-Fructofuranosyl α-D-Glucopyranoside;  (+)-Sucrose;  Amerfond;  Beet Sugar;  Cane Sugar;  Carrare C 10;  Compressuc;  Confectioner’s Sugar;  D-(+)-Saccharose;  D-(+)-Sucrose;  D-Sucrose;  Frost Sugar;  GNE 410;  Granulated Sugar;  Khandsari;  Manalox AS;  Microse
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
InChIKeyCZMRCDWAGMRECN-UGDNZRGBSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.
Very soluble in water, methanol;  slightly soluble in ethanol;  insoluble in ethyl ether.
water solubility = 2.12X10+6 mg/l @ 25 °C
2100.0 mg/mL
Solubility in water, g/100ml at 25Â °C: 200
200%

Structure & Identifiers


Interactive Chemical Structure Model





Sucrose (CAS 57-50-1) Analytical and Procurement Reference Guide for Scientific and Industrial Use


Sucrose is a non-reducing disaccharide composed of glucose and fructose linked via an α,β-1,2 glycosidic bond [1]. With a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol, it exhibits a specific optical rotation of +66.5° at 20°C (sodium D-line) [2]. As a naturally abundant carbohydrate, sucrose serves as a fundamental reference material in analytical chemistry, a benchmark excipient in pharmaceutical formulation, and a critical component in food science and industrial fermentation .

Why Sucrose Cannot Be Interchanged with Trehalose, Maltose, or Lactose in Critical Applications


Despite sharing the same molecular formula (C₁₂H₂₂O₁₁), disaccharides exhibit profound differences in physicochemical properties that preclude generic substitution. Sucrose is a non-reducing sugar due to its α,β-1,2 glycosidic linkage involving both anomeric carbons, whereas lactose and maltose are reducing sugars that undergo mutarotation in solution, introducing chemical reactivity and analytical variability [1]. Sucrose's specific optical rotation of +66.5° differs substantially from trehalose (+178°), maltose (+130°), and lactose (+55°), directly impacting polarimetric quantification in quality control workflows [2]. In amorphous pharmaceutical matrices, sucrose's glass transition temperature (Tg ~58°C) is significantly lower than trehalose (~115°C), yielding different molecular mobility and crystallization kinetics that directly affect product shelf-life stability [3].

Sucrose (CAS 57-50-1) Quantitative Differentiation Evidence Versus Key Comparators


Specific Optical Rotation: Sucrose vs. Trehalose, Maltose, and Lactose

Sucrose exhibits a specific optical rotation [α]ᴰ₂₀ of +66.5°, measured at 20°C using sodium D-line (589.3 nm) with a 1-dm path length. This value is distinct from other common disaccharides: trehalose dihydrate shows approximately +178°, maltose monohydrate +130°, and lactose monohydrate +55° [1]. This quantitative difference enables unambiguous identification and quantification of sucrose in mixtures using polarimetric methods [2].

Polarimetry Quality Control Analytical Chemistry

Non-Reducing Chemical Nature: Sucrose vs. Lactose and Maltose

Sucrose is a non-reducing sugar because its α,β-1,2 glycosidic bond involves the anomeric carbons of both glucose and fructose, preventing ring opening and mutarotation. In contrast, lactose and maltose are reducing sugars with free anomeric carbons that undergo mutarotation in solution and participate in Maillard reactions with amines [1]. While sucrose shows ~0% remaining after 1 hour at pH 3.5 due to acid hydrolysis, this behavior is mechanistically distinct from the spontaneous mutarotation exhibited by reducing disaccharides .

Chemical Stability Formulation Development Maillard Reaction

Amorphous Stability and Glass Transition Temperature: Sucrose vs. Trehalose in Lyophilized Systems

Lyophilized sucrose systems exhibit increased amorphous stability compared to trehalose upon exposure to humidity, with trehalose demonstrating recrystallization that requires polymer addition to suppress [1]. The glass transition temperature (Tg) of amorphous sucrose is 331 K (58°C) with a heat capacity change of 267 J/(mol·K), compared to trehalose with a Tg between 110-120°C [2]. Despite its lower Tg, sucrose protected the restriction enzyme EcoRI as effectively as trehalose during storage at 37°C and 45°C, with both maintaining activity without detectable loss for at least 20 days at 37°C and 12 days at 45°C [3].

Lyophilization Solid-State Stability Pharmaceutical Excipients

Iron Bioavailability Enhancement: Sucrose vs. Fructose, Glucose, and Lactose in In Vitro Digestion Models

In an in vitro digestion study evaluating the effect of carbohydrates on iron solubility and Fe³⁺ to Fe²⁺ reduction, the enhancing effect ranked as follows: galactose > glucose > fructose > sucrose > lactose [1]. In a separate in vitro cell-free assay, sucrose at 50 mmol/L produced measurable ferrozine-chelatable ferrous iron (Fe²⁺) from FeCl₃, though fructose demonstrated the most pronounced effect (approximately 300% increase) [2]. Sucrose exhibits an intermediate effect between the more active monosaccharides (fructose, glucose, galactose) and the least effective disaccharide (lactose) [3].

Nutritional Science Iron Fortification Mineral Bioavailability

Certified Reference Material Traceability: Sucrose as SI-Traceable Metrological Standard

Sucrose is listed in the JCTLM Database as a higher-order reference material (C12RM18) for purity measurement, with certified mass fraction purity of 0.997 g/g ± 0.004 g/g (95% confidence level) and direct traceability to SI units [1]. NIST SRM 17g sucrose is certified and produced in accordance with ISO 17034 and ISO/IEC 17025, with identity and purity certified against multiple analytical methods including HPLC, FTIR, GC, GC/MS, melting point determination, and titration . This level of certified traceability is not uniformly available for all disaccharides, with sucrose having particularly extensive certification due to its widespread use as a primary calibrator [2].

Analytical Metrology Reference Materials ISO 17034

Protein Preferential Hydration and Hydrogen Bonding: Sucrose vs. Trehalose at Molecular Level

Neutron and X-ray diffraction studies combined with empirical potential structure refinement (EPSR) modeling reveal that while both sucrose and trehalose preferentially hydrate proteins, trehalose exhibits a more pronounced preferential exclusion effect, forming fewer hydrogen bonds to the protein surface than sucrose [1]. Additionally, the rotational motion around dihedrals between the two glucose rings of trehalose is slower than the motion between the glucose and fructose rings of sucrose, leading to a less perturbed protein structure in trehalose systems [2]. These molecular-level differences, while subtle, contribute to trehalose's generally superior bioprotective efficacy [3].

Biopreservation Molecular Dynamics Protein Stabilization

Sucrose (CAS 57-50-1) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Polarimetric Quality Control and Analytical Method Calibration

Sucrose's specific optical rotation of +66.5° [α]ᴰ₂₀ serves as the foundational reference for saccharimeter calibration in food, beverage, and sugar refining industries. Procurement of high-purity sucrose (≥99.9%) is essential for preparing calibration standards used to quantify sucrose concentration and inversion percentage in process streams [1]. The availability of SI-traceable certified reference materials (JCTLM C12RM18, NIST SRM 17g) with documented purity of 0.997 ± 0.004 g/g supports ISO 17025 laboratory accreditation requirements [2].

Lyophilized Protein Formulation Excipient for Room-Temperature Storage

Sucrose provides enzyme and protein stabilization in freeze-dried amorphous matrices equivalent to trehalose during storage at 37-45°C, as demonstrated by ≥20-day activity retention of EcoRI restriction enzyme [1]. While sucrose's glass transition temperature (Tg ~58°C) is lower than trehalose's (110-120°C), its significantly lower cost and equivalent protection at moderate storage temperatures make it the rational choice for lyophilized diagnostic reagents, vaccine components, and biopharmaceutical formulations not requiring elevated-temperature storage [2].

Non-Reducing Carbohydrate Source in Amine-Containing Formulations

Sucrose's non-reducing nature—arising from its α,β-1,2 glycosidic linkage involving both anomeric carbons—eliminates the risk of Maillard browning and Schiff base formation with amino acids, proteins, or amine-containing active pharmaceutical ingredients [1]. This property distinguishes sucrose from reducing disaccharides (lactose, maltose) and makes it the preferred carbohydrate excipient in formulations where chemical compatibility with nitrogenous components is critical, such as amino acid infusions, protein-containing nutritional products, and certain small-molecule drug formulations [2].

Iron-Fortified Food and Nutritional Supplement Formulation

In iron-fortified food products, sucrose provides an intermediate level of iron bioavailability enhancement, ranking between more active monosaccharides (fructose, glucose) and less effective disaccharides (lactose) in promoting Fe³⁺ reduction and solubility during digestion [1]. This intermediate efficacy, combined with sucrose's favorable sweetness profile, bulk density, and cost structure, positions it as a practical carbohydrate base for iron-fortified beverages, infant formulas, and nutritional supplements where balanced mineral absorption and organoleptic properties are required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sucrose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.